2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
The synthesis of 2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(2-Cyclohexylethoxy)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters. These include:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.
Oxidation: The compound can be oxidized to form phenols or other oxygenated derivatives.
Scientific Research Applications
2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its role in Suzuki–Miyaura coupling reactions. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound’s stability and reactivity make it a preferred choice for forming carbon-carbon bonds in complex molecules . Additionally, it has applications in the development of new materials for electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-Cyclohexylethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters used in Suzuki–Miyaura coupling, such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(phenyl)1,3,2-dioxaborolane . The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and selectivity in coupling reactions .
Properties
IUPAC Name |
2-[2-(2-cyclohexylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO3/c1-19(2)20(3,4)24-21(23-19)17-12-8-9-13-18(17)22-15-14-16-10-6-5-7-11-16/h8-9,12-13,16H,5-7,10-11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJAJOLCIJPOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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